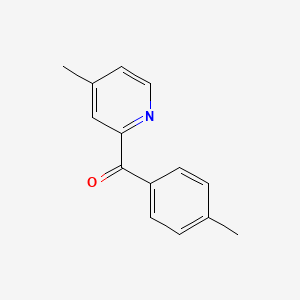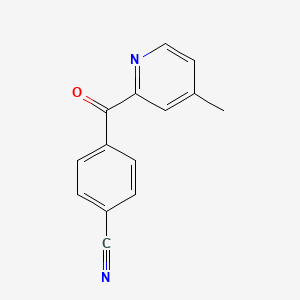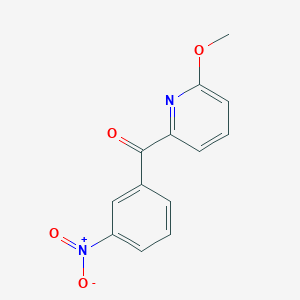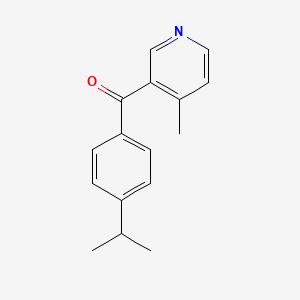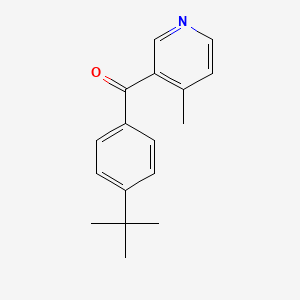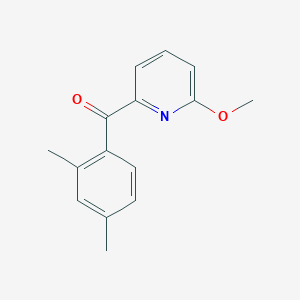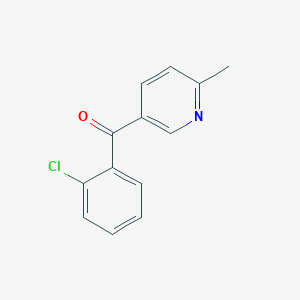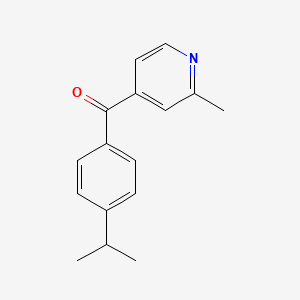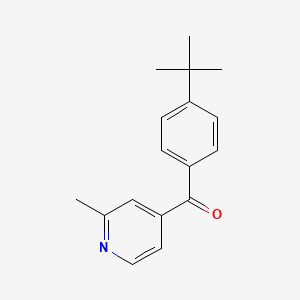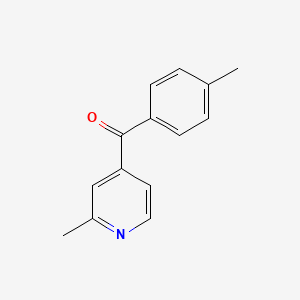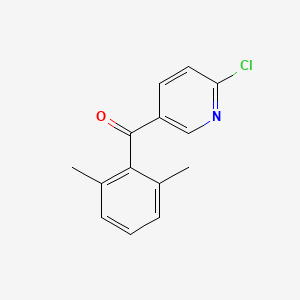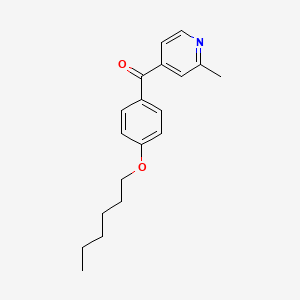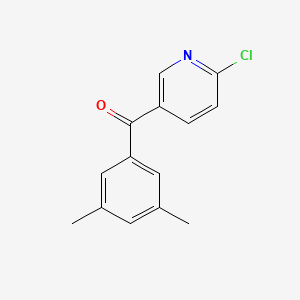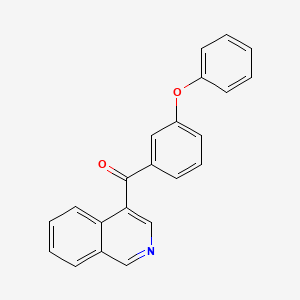
4-(3-Phenoxybenzoyl)isoquinoline
Übersicht
Beschreibung
4-(3-Phenoxybenzoyl)isoquinoline is a chemical compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 . It is also known by other synonyms such as Isoquinolin-4-yl(3-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of isoquinolines, a key component of 4-(3-Phenoxybenzoyl)isoquinoline, has been studied using Density Functional Theory . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis
Isoquinoline, a core structure in 4-(3-Phenoxybenzoyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A research study by Chang et al. (2010) in Organic Letters presents a novel synthesis method for diarylhexahydrobenzo[f]isoquinoline, a related compound to 4-(3-Phenoxybenzoyl)isoquinoline. This method involves a rearrangement reaction catalyzed by boron trifluoride etherate, demonstrating an advancement in the synthesis of isoquinoline derivatives Chang et al., 2010.
Crystal Structure Analysis
Gotoh and Ishida (2015) in Acta Crystallographica Section E: Crystallographic Communications explored the crystal structures of isoquinoline with chloro-nitrobenzoic acid, providing insights into the molecular interactions and bonding patterns in isoquinoline compounds Gotoh & Ishida, 2015.
Pharmaceutical Research
A study published in Current Topics in Medicinal Chemistry by López et al. (2013) investigated the antidepressant effects of 5-methoxy-7H-dibenzo[de,h]quinolin-7-one, an isoquinoline alkaloid derivative, highlighting its potential for treating depressive disorders López et al., 2013.
Magnetic and Luminescence Properties
Wu et al. (2019) in Dalton Transactions examined dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base, including isoquinoline derivatives, revealing their magnetic properties and near-infrared luminescence. This study contributes to the understanding of the physicochemical properties of isoquinoline-based compounds Wu et al., 2019.
Synthesis of Isoquinoline Alkaloids
Research by Campaigne and Ashby (1969) in the Journal of Heterocyclic Chemistry focused on the synthesis of thiaolivacine and related compounds, including isoquinoline derivatives, demonstrating the versatility and adaptability of isoquinoline chemistry in creating various alkaloids Campaigne & Ashby, 1969.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPUHZGDNAPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenoxybenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



